N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors under controlled conditions. One common method involves the reaction of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-tert-butyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-tert-butyl-4-(5-isopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to the presence of the ethyl group on the thiadiazole ring, which may confer distinct biological and chemical properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-tert-butyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-5-11-16-17-12(20-11)10-6-8-18(9-7-10)13(19)15-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKQUFNHUCZXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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